molecular formula C16H11N3O6S2 B5024369 [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

Cat. No.: B5024369
M. Wt: 405.4 g/mol
InChI Key: RDAQXWPNSYQJPT-LCYFTJDESA-N
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Description

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate: is a complex organic compound featuring a thiazole ring, an amino group, and a nitrobenzenesulfonate moiety

Properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6S2/c17-16-18-15(20)13(26-16)9-10-5-7-11(8-6-10)25-27(23,24)14-4-2-1-3-12(14)19(21)22/h1-9H,(H2,17,18,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQXWPNSYQJPT-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the amino group and the nitrobenzenesulfonate moiety. Common reagents used in these steps include thioamides, aldehydes, and sulfonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the amino group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Amines and hydroxylamines are typical products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.

Industry: Used in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism by which [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring and amino group can form hydrogen bonds and other interactions with active sites, while the nitrobenzenesulfonate moiety can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison: While cetylpyridinium chloride and domiphen bromide share structural similarities with [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate, the latter’s unique combination of a thiazole ring and a nitrobenzenesulfonate moiety provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .

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